N-D-Pantothenoyl-beta-Alanine
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Overview
Description
N-D-Pantothenoyl-beta-Alanine is a derivative of pantothenic acid, also known as vitamin B5. This compound is a water-soluble B complex vitamin that serves as a structural component of coenzyme A (CoA) and acyl carrier protein. It plays a crucial role in the metabolism of carbohydrates, proteins, and fats, making it essential for various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-D-Pantothenoyl-beta-Alanine can be synthesized through the condensation of D-pantolactone and beta-alanine. This reaction typically involves heating in the presence of alcohols such as methanol or ethanol . Another method involves the use of pantoate-beta-alanine ligase (PBL) enzyme, which catalyzes the ATP-dependent ligation of D-pantoic acid and beta-alanine .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Metabolic engineering of microorganisms like Bacillus megaterium has been used to enhance the biocatalytic production of D-pantothenic acid, which is then converted to this compound .
Chemical Reactions Analysis
Types of Reactions: N-D-Pantothenoyl-beta-Alanine undergoes various chemical reactions, including:
Condensation Reactions: Formation of this compound from D-pantolactone and beta-alanine.
Hydrolysis: Breakdown of this compound into its constituent parts under acidic or basic conditions.
Common Reagents and Conditions:
Alcohols (Methanol, Ethanol): Used in the condensation reaction.
Enzymes (PBL): Catalyze the ligation of D-pantoic acid and beta-alanine.
Major Products:
D-Pantothenic Acid: A precursor in the synthesis of this compound.
Coenzyme A: A major product formed from the metabolism of this compound.
Scientific Research Applications
N-D-Pantothenoyl-beta-Alanine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other related compounds.
Biology: Plays a role in the biosynthesis of pantothenate, which is essential for various metabolic pathways.
Medicine: Investigated for its potential in reducing cholesterol levels and treating dyslipidemia.
Industry: Used in the fortification of food products to address vitamin deficiencies.
Mechanism of Action
N-D-Pantothenoyl-beta-Alanine exerts its effects by participating in the biosynthesis of coenzyme A. The compound is metabolized by enzymes such as pantothenate kinase, pante-theine adenylyltransferase, and dephosphocoenzyme A kinase to form ethyldethiacoenzyme A (EtdtCoA). This process involves the interaction of the PanD and PanZ proteins, which regulate the supply of beta-alanine in response to coenzyme A concentration .
Comparison with Similar Compounds
Pantothenic Acid (Vitamin B5): A precursor to N-D-Pantothenoyl-beta-Alanine and an essential growth factor for yeasts.
Pantothenate Synthetase: An enzyme that catalyzes the ATP-dependent condensation of pantoic acid and beta-alanine to yield pantothenic acid.
Uniqueness: this compound is unique due to its role as a structural component of coenzyme A and its involvement in various metabolic pathways. Its ability to be synthesized through both chemical and enzymatic methods also sets it apart from other similar compounds .
Properties
CAS No. |
897045-90-8 |
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Molecular Formula |
C12H22N2O6 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
3-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C12H22N2O6/c1-12(2,7-15)10(19)11(20)14-5-3-8(16)13-6-4-9(17)18/h10,15,19H,3-7H2,1-2H3,(H,13,16)(H,14,20)(H,17,18)/t10-/m0/s1 |
InChI Key |
ZEFQNPXWTQSVAH-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCC(=O)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCC(=O)O)O |
Origin of Product |
United States |
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